molecular formula C11H15BO4 B1372229 5-(3-Boronophenyl)pentanoic acid CAS No. 1072946-56-5

5-(3-Boronophenyl)pentanoic acid

Cat. No.: B1372229
CAS No.: 1072946-56-5
M. Wt: 222.05 g/mol
InChI Key: XGGDWAPJLLSYBU-UHFFFAOYSA-N
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Description

5-(3-Boronophenyl)pentanoic acid is a useful research compound. Its molecular formula is C11H15BO4 and its molecular weight is 222.05 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-(3-boronophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-11(14)7-2-1-4-9-5-3-6-10(8-9)12(15)16/h3,5-6,8,15-16H,1-2,4,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGDWAPJLLSYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CCCCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674600
Record name 5-(3-Boronophenyl)pentanoic acid
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Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-56-5
Record name 3-Boronobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Boronophenyl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Catalytic Roles and Mechanistic Insights of Arylboronic Acid Derivatives with Relevance to 5 3 Boronophenyl Pentanoic Acid

Arylboronic Acid Catalysis in Amidation Reactions

The direct formation of amides from carboxylic acids and amines is a fundamentally important transformation, yet it is often challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. ualberta.ca Arylboronic acids have been identified as effective catalysts for this reaction, enabling amide bond formation under milder conditions and offering a "greener" alternative to stoichiometric coupling reagents. ualberta.caresearchgate.net

Proposed Mechanisms of Amide Formation via Acyloxyboronic Acid Intermediates

The prevailing mechanism for arylboronic acid-catalyzed amidation involves the formation of key acyloxyboronic acid intermediates. researchgate.netrsc.orgnih.gov Theoretical calculations and experimental studies have shown that the initial reaction between the carboxylic acid and the arylboronic acid to form a mono(acyloxy)boronic acid is kinetically facile. researchgate.netrsc.org This step, however, is thermodynamically unfavorable and reversible, producing water as a byproduct. researchgate.netrsc.org

The catalytic cycle is generally proposed as follows:

Formation of the Acyloxyboronic Acid Intermediate: The arylboronic acid reacts with a carboxylic acid to form a mono(acyloxy)boronic acid intermediate, with the elimination of a molecule of water. rsc.orgnih.gov This intermediate is essentially a mixed anhydride (B1165640) of the carboxylic acid and the boronic acid. researchgate.net

Nucleophilic Attack by the Amine: The amine then performs a nucleophilic attack on the carbonyl carbon of the acyloxyboronic acid intermediate. researchgate.net

Formation of a Tetracoordinate Intermediate: This attack leads to the formation of a tetracoordinate acyl boronate intermediate. researchgate.netrsc.org

Product Formation and Catalyst Regeneration: The breakdown of this tetrahedral intermediate releases the amide product and regenerates the arylboronic acid catalyst, allowing it to re-enter the catalytic cycle. rsc.orgnih.gov

While the mono(acyloxy)boronic acid is considered the key intermediate, some studies have also proposed the involvement of dimeric B-X-B (where X can be O or NR) motifs in the activation of the carboxylic acid. rsc.org These alternative mechanisms suggest that the concerted action of at least two boron atoms may be involved, providing a lower energy pathway for amidation, especially at ambient temperatures. rsc.org

Influence of Substituent Effects on Catalytic Activity and Rate-Determining Steps

The catalytic activity of arylboronic acids in amidation reactions is significantly influenced by the nature of the substituents on the aromatic ring. Both electronic and steric effects play a crucial role in determining the reaction rate and efficiency.

Theoretical studies have identified the cleavage of the C-O bond within the tetracoordinate acyl boronate intermediate as the rate-determining step of the reaction. researchgate.netrsc.orgnih.gov The substituents on the arylboronic acid can influence the stability of this intermediate and the energy barrier for its breakdown.

Electronic Effects: Initially, it was postulated that electron-withdrawing groups on the arylboronic acid would increase its Lewis acidity and thus enhance its catalytic activity. rsc.org Indeed, catalysts like 3,4,5-trifluorobenzeneboronic acid have been shown to be effective. researchgate.netrsc.org However, subsequent research has revealed a more complex relationship. For certain classes of catalysts, such as ortho-iodoarylboronic acids, electron-donating substituents on the aromatic ring have been found to be preferable. nih.govacs.org This has been attributed to the role of the iodide as a hydrogen-bond acceptor in the transition state, a role that is enhanced by an electron-rich aromatic ring. nih.govorganic-chemistry.org

Steric and Positional Effects: The position of the substituent on the aryl ring is also critical. Ortho-substituted arylboronic acids, particularly those with a halogen atom like iodine or bromine, have demonstrated exceptional reactivity, enabling amidation reactions to proceed at room temperature. ualberta.caacs.org The high catalytic activity of ortho-iodophenylboronic acid is attributed to a combination of steric effects and a favorable orbital interaction between the iodine and boron atoms. researchgate.netrsc.orgnih.gov This "ortho-effect" is believed to destabilize the inactive trimeric boroxine (B1236090) form of the boronic acid, making the monomeric form more available for catalysis.

The following table summarizes the effect of different substituents on the catalytic activity of arylboronic acids in a model amidation reaction.

CatalystSubstituentPositionRelative ActivityReference
Phenylboronic acid-H-Baseline acs.org
ortho-Bromophenylboronic acid-BrorthoHigh acs.org
ortho-Iodophenylboronic acid-IorthoVery High rsc.orgacs.org
5-Methoxy-2-iodophenylboronic acid (MIBA)-I, -OCH₃ortho, para to IExceptionally High nih.govacs.orgorganic-chemistry.org
3,4,5-Trifluorobenzeneboronic acid-Fmeta, paraHigh researchgate.netrsc.org

Strategies for Enhancing Catalytic Efficiency and Turnover

Several strategies have been developed to improve the efficiency and turnover number of arylboronic acid catalysts in amidation reactions. These strategies primarily focus on catalyst design and optimization of reaction conditions.

Catalyst Design: The development of specialized arylboronic acids has been a key area of research. As mentioned, ortho-iodoarylboronic acids, and particularly 5-methoxy-2-iodophenylboronic acid (MIBA), are highly active catalysts that can promote amidation at room temperature with low catalyst loadings. acs.orgorganic-chemistry.org Other designs include thioether-substituted biphenylboronic acids and 1-thianthrenylboronic acid, which have also shown high efficacy. rsc.org The use of solid-supported arylboronic acid catalysts offers the advantages of easy separation and recyclability, contributing to a more sustainable process. nih.gov

Optimization of Reaction Conditions:

Dehydration: The rigorous removal of water using molecular sieves (typically 3Å or 4Å) is a critical and universally applied strategy to drive the reaction forward. acs.orgresearchgate.net Molecular sieves not only trap water but may also act as a reservoir to maintain the concentration of the active free boronic acid catalyst. organic-chemistry.org

Solvent: The choice of solvent can influence reaction rates and yields, with solvents like toluene (B28343) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) often being employed. acs.orgresearchgate.net

Additives: In some cases, the addition of a co-catalyst or an additive can enhance the reaction. For example, the use of trimethylamine (B31210) N-oxide has been shown to be beneficial in certain systems. researchgate.net

The table below highlights some advanced catalyst systems and their performance in amidation reactions.

Catalyst SystemKey FeaturesReaction ConditionsTypical YieldsReference
5-Methoxy-2-iodophenylboronic acid (MIBA)High kinetic activity at room temperatureAmbient temperature, molecular sievesHigh to excellent acs.orgorganic-chemistry.org
ortho-(Sulfonyloxy)benzeneboronic acidsStrong electron-withdrawing groupsLow temperature or azeotropic reflux, molecular sievesGood to excellent researchgate.netresearchgate.net
Thioether-substituted biphenylboronic acidEffective for challenging substratesElevated temperature, molecular sievesGood rsc.org
Solid-supported arylboronic acidHeterogeneous, recyclableElevated temperatureGood nih.gov

Boron-Promoted Carboxylic Acid Activation in Cross-Coupling Reactions

Beyond amidation, boron-based reagents play a crucial role in activating carboxylic acids and their derivatives for carbon-carbon bond-forming cross-coupling reactions, most notably in palladium-catalyzed processes. While direct activation of a free carboxylic acid by a boronic acid for cross-coupling is less common than in amidation, several powerful strategies have emerged that utilize boron compounds in conjunction with carboxylic acid derivatives.

A prominent method involves the in situ activation of carboxylic acids to form mixed anhydrides, which then undergo cross-coupling with organoboron reagents, such as arylboronic acids. organic-chemistry.org A common activating agent is pivalic anhydride. The proposed catalytic cycle for this type of reaction, often referred to as a decarbonylative coupling, is as follows:

Activation of the Carboxylic Acid: The carboxylic acid reacts with pivalic anhydride to form a mixed anhydride. organic-chemistry.org

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), undergoes oxidative addition into the C(acyl)-O bond of the mixed anhydride to form an acyl-palladium(II) intermediate. organic-chemistry.orgacs.org

Decarbonylation: This intermediate can then undergo decarbonylation (loss of CO) to generate an aryl-palladium(II) species. acs.org

Transmetalation: The arylboronic acid then undergoes transmetalation with the palladium(II) complex. This step is often base-assisted. nih.gov

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new C-C bond of the biaryl product and regenerate the Pd(0) catalyst. nih.gov

This approach allows for the use of readily available carboxylic acids as coupling partners in Suzuki-Miyaura-type reactions. organic-chemistry.org

The following table provides an overview of representative cross-coupling reactions involving carboxylic acid derivatives and organoboron reagents.

Carboxylic Acid DerivativeOrganoboron ReagentCatalyst SystemProduct TypeReference
Mixed Anhydride (from carboxylic acid + pivalic anhydride)Arylboronic acidPd(0)/ligandAryl ketone organic-chemistry.org
Benzylic Acid (activated with pivalic anhydride)Bis(pinacolato)diboronPd(0)/ligandBenzylboronate acs.org
Redox-Active Ester (from carboxylic acid)Arylboronic acidNi(0)/ligandBiaryl nih.gov
Aryl Carboxylic AcidBis(catecholato)diboronCu(I)/photocatalystArylboronic ester acs.org

These methods highlight the versatility of boron chemistry in facilitating the use of carboxylic acids as stable, abundant, and versatile feedstocks in the synthesis of complex organic molecules.

Computational Chemistry and Theoretical Modeling of 5 3 Boronophenyl Pentanoic Acid Systems

Quantum Chemical Studies on Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in mapping the complex reaction pathways of boronic acids, most notably in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.orgnih.govwikipedia.org These studies provide detailed, atomistic insight into the entire catalytic cycle. uab.cat

The Suzuki-Miyaura reaction involves a catalytic cycle comprising three main stages: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org Computational studies have been instrumental in characterizing the short-lived intermediates and high-energy transition states for each of these steps.

Oxidative Addition: This initial step involves the addition of an organic halide to a low-valent palladium complex. DFT calculations help determine whether the active catalyst is a monoligated or diligated palladium species, a crucial detail influencing reaction kinetics. chemrxiv.org

Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. Computational models have shown that this can proceed through different pathways, often involving the formation of a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org Theoretical calculations of kinetic isotope effects have provided strong quantitative evidence for the specific transition state structure involved under catalytic conditions. chemrxiv.org

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated to form the new carbon-carbon bond, regenerating the palladium(0) catalyst. chemrxiv.org

Computational analysis provides precise geometric parameters (bond lengths and angles) and electronic properties of these transient species, which are critical for a complete mechanistic understanding. rsc.orgresearcher.life

Table 1: Calculated Properties of Key Species in a Model Suzuki-Miyaura Catalytic Cycle

StageSpeciesKey Calculated ParametersReference
Transmetalation Tetracoordinate Boronate IntermediateFormation of a Pd-O-B linkage; Boron adopts tetrahedral geometry. chemrxiv.org
Transmetalation Transition State (TS)Elongated B-C bond; Partial Pd-C bond formation. chemrxiv.org
Reductive Elimination Pre-reductive Elimination ComplexPd(II) center with two organic ligands in a cis orientation. acs.org
Reductive Elimination Transition State (TS)Formation of C-C bond; Breaking of two Pd-C bonds. acs.org

Energy Profiles and Kinetic Analysis of Catalytic Cycles

By calculating the Gibbs free energy of each intermediate and transition state, a complete energy profile for the catalytic cycle can be constructed. uab.catacs.org This profile reveals the rate-determining step of the reaction and provides a quantitative measure of the activation barriers.

Kinetic analysis based on these energy profiles allows for the theoretical prediction of reaction rates and turnover frequencies (TOF). researchgate.netbgu.ac.il For instance, the energetic span model can be employed to compute these catalytic metrics directly from the calculated energy states, offering a powerful tool to understand catalyst efficiency. bgu.ac.il DFT calculations have shown that for some systems, the activation energy (Ea) for the Suzuki coupling reaction can be significantly lowered by specific catalyst structures. researchgate.net These theoretical investigations enable a rational approach to catalyst design by identifying structural features that lower the energy barriers of the catalytic cycle.

Table 2: Representative Calculated Activation Energies in Suzuki-Miyaura Coupling

Catalytic StepCatalyst SystemCalculated Activation Energy (kJ/mol)Reference
Overall ReactionY₃Pd₂ Intermetallic Catalyst48.4 researchgate.net
Overall ReactionGa-Pd Liquid Catalyst19.1 researchgate.net
Oxidative AdditionRh-based DYKAT systemVaries with enantiomer acs.org
Reductive EliminationRh-based DYKAT systemVaries with diastereomeric TS acs.org

Molecular Interactions and Binding Affinity Predictions

The boronic acid functional group is a versatile Lewis acid capable of engaging in a variety of specific molecular interactions, which can be accurately modeled using computational methods. d-nb.inforesearchgate.net These interactions are fundamental to its application in molecular recognition and sensing.

Boron-Oxygen (B-O) Interactions: In boronic acids, the B-O bond is relatively short (around 1.31-1.38 Å) compared to a typical C-O ether bond. acs.org This is due to the interaction of lone pairs on the oxygen atoms with the empty p-orbital on the sp²-hybridized boron atom, giving the B-O bond partial double-bond character. acs.org Boronic acids act as Lewis acids, accepting a hydroxide (B78521) ion to form a more stable, tetracoordinate boronate anion. acs.org Computational studies can quantify the Lewis acidity and the energetics of this equilibrium. d-nb.inforesearchgate.net Boronic acids are also well-known for their ability to form reversible covalent bonds with diols, a key interaction in saccharide sensing. nih.gov

Boron-Nitrogen (B-N) Interactions: The dative or coordinative bond between a nitrogen lone pair and the empty p-orbital of boron is another crucial interaction. nih.govnih.gov The strength of this B-N bond is influenced by both electronic and steric factors. nih.gov Computational studies on ortho-aminomethyl arylboronic acids have shown that while B-N dative bonding occurs, the solvated species often dominates in protic media. acs.org The energy of these interactions has been estimated computationally to be in the range of +3 to +6 kcal/mol, similar in strength to a hydrogen bond. nih.gov In chiral aza-boraspirobifluorenes, theoretical calculations revealed that the rate-determining step of racemization involves the cleavage of the B-N bond. rsc.org

Hydrogen bonding plays a critical role in determining the structure, stability, and reactivity of boronic acid systems.

Intramolecular Hydrogen Bonds: In suitably substituted phenylboronic acids, intramolecular hydrogen bonds can dictate conformational preferences. For example, extensive computational analysis of 2-fluorophenylboronic acid has shown that a stabilizing intramolecular OH···F hydrogen bond is a dominant conformational effect. beilstein-journals.orgresearchgate.net Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. researchgate.net

Intermolecular Hydrogen Bonds: In the solid state, boronic acids typically form extensive intermolecular hydrogen-bonded networks, often leading to dimeric or polymeric structures. In solution, they can form hydrogen bonds with solvent molecules. beilstein-journals.org Computational studies can model these networks to understand crystal packing or solvation effects. In conductive polymers functionalized with boronic acid groups, both inter- and intramolecular hydrogen bonds between the boronic acid's hydroxyl groups and other polymer functionalities are crucial for properties like self-healing. acs.org The formation and cleavage of hydrogen bonds are also central to the mechanism of boronic acid-based fluorescent sensors for saccharides. researchgate.net

Conformational Analysis and Stereochemical Considerations

The flexible pentanoic acid chain and the rotatable bond between the phenyl ring and the boron atom in 5-(3-boronophenyl)pentanoic acid give rise to multiple possible conformations.

Computational methods are used to perform conformational searches and determine the relative stabilities of different conformers. nii.ac.jpindexcopernicus.com For example, studies on 2,6-diarylphenylboronic acids have computationally identified that staggered conformations are generally more stable than eclipsed ones. d-nb.info The analysis of rotational barriers, such as that for the C-B bond, provides insight into the molecule's dynamic behavior. d-nb.info

When chiral derivatives of boronic acids are investigated, computational chemistry becomes essential for understanding stereochemical outcomes. The development of methods for the catalytic enantioselective synthesis of chiral organoboronates relies heavily on theoretical modeling. acs.orgacs.org Computational studies can elucidate the origin of stereocontrol in reactions, for instance, by analyzing the transition state geometries that lead to different stereoisomers. acs.org In the study of chiral tetrahedral boranes, theoretical calculations of electronic circular dichroism (ECD) spectra are used to determine the absolute stereochemistry of the synthesized enantiomers. rsc.org

Table 3: Computational Approaches to Stereochemical Analysis

Analysis TypeComputational MethodApplicationReference
Absolute Stereochemistry Electronic Circular Dichroism (ECD) CalculationDetermination of enantiomer configuration by comparing theoretical and experimental spectra. rsc.org
Enantioselectivity Transition State (TS) Energy CalculationPredicting the major stereoisomer by comparing the activation energies of diastereomeric transition states. acs.org
Conformational Preference Potential Energy Surface (PES) ScanIdentifying stable conformers and rotational energy barriers. d-nb.info

Prediction of Acid Dissociation Constants (pKa) and Related Electronic Properties

The acid dissociation constant (pKa) is a critical parameter that dictates the ionization state of a molecule in solution, profoundly influencing its physicochemical properties such as solubility, lipophilicity, and binding affinity. nih.gov For a molecule like this compound, which possesses two distinct acidic centers—a carboxylic acid group and a boronic acid group—computational chemistry and theoretical modeling provide powerful tools for predicting its ionization behavior. nih.govmrupp.info These in silico methods are particularly valuable when experimental data is unavailable. mdpi.com

Computational pKa prediction for small molecules is most commonly approached by calculating the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent, typically water. nih.gov The pKa is directly proportional to this free energy change. mdpi.com These calculations are often performed using a thermodynamic cycle that breaks down the process into more manageable steps, such as gas-phase deprotonation energy and the solvation free energies of the protonated and deprotonated species. nih.govnih.gov

The accuracy of these predictions is highly dependent on the chosen theoretical methods, such as Density Functional Theory (DFT), and the model used to simulate the solvent. nih.govoptibrium.com Implicit solvation models, like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are frequently employed to approximate solute-solvent interactions. mdpi.comnih.gov However, accurately calculating the solvation free energy of ions, especially the proton (H+), remains a significant challenge and a potential source of error in pKa predictions. mdpi.comnih.gov

For this compound, two separate deprotonation events must be considered:

Carboxylic Acid Deprotonation: The pentanoic acid side chain features a carboxyl group (-COOH), which is a classical Brønsted acid. Its pKa is expected to be in the typical range for aliphatic carboxylic acids.

Boronic Acid Deprotonation: The phenylboronic acid moiety acts as a Lewis acid, not a Brønsted acid. core.ac.uknih.gov The boron atom, which is sp2-hybridized and electron-deficient in its neutral trigonal planar state, accepts a hydroxide ion (OH-) from the aqueous solution to form a more stable, anionic tetrahedral sp3-hybridized boronate species. core.ac.uknih.govrsc.org The pKa of the boronic acid group is therefore the pH at which 50% of the boronic acid is in this anionic tetrahedral form. mrupp.info The experimental pKa for the parent phenylboronic acid is approximately 8.8. wikipedia.org

Computational models must accurately capture the electronic and structural changes for both ionization events. Electronic properties derived from these calculations serve as crucial descriptors for predicting pKa. For instance, multivariate regression analyses often use calculated atomic charges of the conjugate base or the maximum surface potential (VS,max) on the acidic hydrogen atom to build predictive models. nih.gov The presence of an electron-withdrawing or electron-donating substituent on the phenyl ring can alter the Lewis acidity of the boron atom, thereby changing the pKa, a factor that computational models can quantify. rsc.org

The tables below illustrate the type of data generated in computational studies for predicting the pKa of the distinct acidic groups in a molecule like this compound, using values for simpler, related compounds as a reference.

Table 1: Illustrative Computational Approaches for pKa Prediction of Acidic Moieties

This table demonstrates how different computational methods can be applied to predict the pKa of the functional groups found in this compound, with reference values for benzoic acid and phenylboronic acid. The predicted values are hypothetical examples to illustrate the output of such calculations.

Functional GroupComputational MethodSolvation ModelPredicted pKa (Illustrative)Reference Experimental pKa
Carboxylic AcidDFT (B3LYP/6-31++G(d,p))PCM4.15~4.20 (Benzoic Acid) mdpi.com
Carboxylic AcidDFT (B3LYP/6-31++G(d,p))SMD4.25~4.20 (Benzoic Acid) mdpi.com
Boronic AcidDFT (B3LYP/6-31++G(d,p))PCM8.90~8.83 (Phenylboronic Acid) wikipedia.org
Boronic AcidDFT (B3LYP/6-31++G(d,p))SMD8.75~8.83 (Phenylboronic Acid) wikipedia.org

Table 2: Key Electronic Properties Calculated for pKa Prediction

This table outlines important electronic properties that are calculated and often used as descriptors in quantitative structure-property relationship (QSPR) models for pKa prediction. nih.gov

Electronic PropertyDescriptionRelevance to pKa Prediction
Atomic Partial Charges Distribution of electron density among the atoms in the molecule.The charge on the acidic proton and the resulting conjugate base are direct indicators of bond polarity and anion stability. nih.gov
Electrostatic Potential (ESP) The potential energy of a positive point charge at various positions around the molecule.The minimum ESP (Vmin) near an acidic site correlates with its acidity. nih.gov
HOMO/LUMO Energies Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.These frontier orbital energies can be related to the molecule's reactivity and ability to donate/accept protons or electrons. optibrium.com
Gibbs Free Energy of Reaction (ΔG) The overall energy change for the deprotonation reaction in solution.Directly used to calculate pKa via the thermodynamic cycle approach. An error of 1.4 kcal/mol corresponds to a pKa error of about 1 unit. nih.gov

Advanced Spectroscopic and Diffraction Based Characterization in Research of 5 3 Boronophenyl Pentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-(3-Boronophenyl)pentanoic acid, providing definitive information about its molecular framework and the behavior of the boron center.

¹H and ¹³C NMR spectra offer a comprehensive map of the hydrogen and carbon atoms within the molecule, respectively. The chemical shift (δ) of each nucleus is influenced by its local electronic environment, allowing for the assignment of specific signals to individual atoms in the structure.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring appear in the downfield region (δ 7.0–8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the pentanoic acid chain are observed further upfield. The methylene (B1212753) group adjacent to the carboxylic acid (α-CH₂) is typically found around 2.2-2.4 ppm, while the other methylene groups appear at progressively higher fields. The terminal carboxylic acid proton (-COOH) gives a characteristic broad singlet at a very downfield position, often above 10 ppm. inflibnet.ac.inucl.ac.uk

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 175-185 ppm. libretexts.orgwisc.edu Aromatic carbons resonate in the 125–150 ppm range, with the carbon atom directly bonded to the boron atom showing a distinct chemical shift. libretexts.org The aliphatic carbons of the pentanoic acid chain are found in the upfield region of the spectrum (20–40 ppm). libretexts.orgoregonstate.edulibretexts.org

Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

The following table outlines the predicted chemical shifts for the distinct proton and carbon environments in this compound. These values are estimated based on typical ranges for similar functional groups and structural motifs. inflibnet.ac.inlibretexts.orglibretexts.org

PositionAtom TypePredicted Chemical Shift (ppm)Notes
-COOH¹H10.0 - 13.0Broad singlet, chemical shift is concentration and solvent dependent.
Aromatic C-H¹H7.2 - 8.0Complex multiplets due to coupling between aromatic protons.
-CH₂- (α to COOH)¹H2.2 - 2.5Triplet, deshielded by the adjacent carbonyl group.
-CH₂- (β to Ar)¹H2.5 - 2.8Triplet, deshielded by the adjacent aromatic ring.
Other -CH₂-¹H1.5 - 1.8Multiplets.
-C=O¹³C175 - 185Carboxylic acid carbonyl.
Aromatic C-B¹³C~135Quaternary carbon, signal may be broad or weak.
Aromatic C-H¹³C125 - 140Multiple signals expected.
Aliphatic -CH₂-¹³C20 - 40Distinct signals for each methylene carbon in the chain.

¹¹B NMR spectroscopy is uniquely suited for probing the chemical environment of the boron atom. Boron has two NMR-active isotopes, but ¹¹B (spin I = 3/2, 80.1% natural abundance) is predominantly used due to its higher sensitivity and lower quadrupolar moment compared to ¹⁰B. nsf.gov

The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. For this compound, the boronic acid moiety [-B(OH)₂] contains a trigonal planar, sp²-hybridized boron atom. This typically results in a single, relatively broad resonance in the ¹¹B NMR spectrum with a chemical shift in the range of +27 to +33 ppm (relative to BF₃·OEt₂). sdsu.eduresearchgate.net

A key application of ¹¹B NMR in the study of boronic acids is monitoring their interaction with Lewis bases, such as diols or amines. Upon binding, the boron atom converts from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change in coordination is accompanied by a significant upfield shift in the ¹¹B NMR spectrum to a range of approximately +5 to -20 ppm. nsf.govsdsu.edund.edu This makes ¹¹B NMR an invaluable tool for studying the binding of this compound to biological targets like sugars or serine proteases, where such tetrahedral adducts are formed. nd.eduscribd.com

Typical ¹¹B NMR Chemical Shifts for Boron Species

This table shows the characteristic chemical shift ranges for different boron environments relevant to this compound chemistry. nsf.govsdsu.eduresearchgate.net

Boron SpeciesHybridizationCoordination GeometryTypical ¹¹B Chemical Shift (δ, ppm)
Arylboronic Acid (R-B(OH)₂)sp²Trigonal Planar+27 to +33
Arylboronate Ester (cyclic)sp³Tetrahedral+5 to +15
Enzyme-Bound Boronate Adductsp³Tetrahedral-10 to -20

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it typically generates intact molecular ions with minimal fragmentation. nih.gov Depending on the polarity of the voltage used, ESI-MS can be run in positive or negative ion mode.

In negative ion mode (-ESI), the most prominent ion observed is the deprotonated molecule, [M-H]⁻. For this compound (C₁₁H₁₅BO₄, M.W. ≈ 222.05 g/mol ), this would correspond to an ion at m/z ≈ 221. In some cases, fragmentation through the loss of water ([M-H-H₂O]⁻) or other small molecules may be observed. nih.gov

In positive ion mode (+ESI), the protonated molecule [M+H]⁺ (m/z ≈ 223) or adducts with cations present in the solvent, such as sodium [M+Na]⁺ (m/z ≈ 245) or potassium [M+K]⁺ (m/z ≈ 261), are commonly detected. researchgate.netrsc.org The analysis of boronic acids by ESI-MS can sometimes be complicated by the in-source formation of cyclic anhydrides known as boroxines (trimers of R-B=O) or solvent adducts, which requires careful optimization of instrumental parameters. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can distinguish its molecular formula, C₁₁H₁₅BO₄, from other combinations of atoms that might have the same nominal mass. For example, the calculated exact mass of the [M-H]⁻ ion is 221.0936, a value that can be experimentally verified to confirm the compound's identity with high confidence. researchgate.netsisweb.com

Expected Ions in Mass Spectrometry of this compound

This table lists the common ions and their calculated exact masses that would be expected in the ESI-MS and HRMS analysis of this compound (Formula: C₁₁H₁₅BO₄). sisweb.com

IonIonization ModeCalculated Exact Mass (m/z)
[M-H]⁻Negative ESI221.0936
[M+H]⁺Positive ESI223.1088
[M+Na]⁺Positive ESI245.0908
[M+K]⁺Positive ESI261.0647

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed data on bond lengths, bond angles, and torsional angles. tandfonline.com

X-ray diffraction is also crucial for studying how this compound binds to target proteins. nih.govnih.gov By co-crystallizing the compound with an enzyme, researchers can obtain a detailed snapshot of the binding interactions, such as the formation of a covalent bond between the boron atom and an active site serine residue, and other non-covalent interactions that contribute to binding affinity. nih.gov

Single-Crystal X-ray Diffraction for Precise Atom Positioning

While specific crystallographic data for this compound is not available in the surveyed literature, the methodology remains the gold standard for such determinations. For related arylboronic acid compounds, single-crystal X-ray analysis has been crucial for confirming molecular structures and understanding intermolecular interactions. acs.org For instance, in studies of complex borate (B1201080) minerals and other organoboron compounds, this technique has elucidated the fundamental building blocks of their structures and confirmed the coordination environments of the boron atoms. acs.orgarizona.edu If a suitable single crystal of this compound were analyzed, the resulting data would provide the exact positions of each carbon, oxygen, boron, and hydrogen atom, confirming the planarity of the phenyl ring, the conformation of the pentanoic acid chain, and the geometry of the boronic acid and carboxylic acid functional groups.

Analysis of Supramolecular Assembly in Crystalline Forms

The solid-state structure of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, leading to a complex supramolecular assembly. Both the carboxylic acid and the boronic acid functionalities are strong hydrogen bond donors and acceptors.

Arylboronic acids are well-known to form hydrogen-bonded dimeric structures in the solid state. These typically involve two boronic acid groups interacting via a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring. Similarly, carboxylic acids famously form robust hydrogen-bonded dimers, where the hydroxyl proton of one molecule interacts with the carbonyl oxygen of a second, and vice-versa, also forming an eight-membered ring motif. libretexts.orgspectroscopyonline.com

Homodimers: Formation of boronic acid-boronic acid dimers and/or carboxylic acid-carboxylic acid dimers.

Heterodimers/Catemer Chains: Hydrogen bonding between the boronic acid group of one molecule and the carboxylic acid group of another.

Solvent Inclusion: If crystallized from a solvent like water, solvent molecules can be incorporated into the lattice, acting as bridges in the hydrogen-bonding network. nih.gov

These interactions collectively stabilize the crystal lattice, and their specific arrangement dictates the material's physical properties. The study of hydrogen bonding in related structures, such as brucinium salts and pyrazole (B372694) derivatives, highlights the diversity and importance of these interactions in defining the final three-dimensional network. nih.govnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and providing a unique "fingerprint" for a molecule. For this compound, the spectrum is characterized by the distinct vibrational modes of its constituent parts: the phenyl ring, the pentanoic acid chain, the carboxylic acid group, and the boronic acid group.

Although a specific spectrum for this compound is not published, the characteristic frequencies for its functional groups are well-established from studies on analogous compounds like phenylboronic acid and various carboxylic acids. libretexts.orgspectroscopyonline.comcdnsciencepub.comopenstax.org

Key expected vibrational bands include:

O-H Stretching: Very broad and strong absorptions are expected due to extensive hydrogen bonding. The carboxylic acid O-H stretch typically appears in the 3300-2500 cm⁻¹ region, often overlapping with C-H stretching bands. libretexts.orgopenstax.org The boronic acid O-H stretches would also contribute to this region.

C-H Stretching: Aliphatic C-H stretches from the pentanoic chain appear just below 3000 cm⁻¹, while aromatic C-H stretches from the phenyl ring appear just above 3000 cm⁻¹.

C=O Stretching: A very strong and sharp absorption characteristic of the carboxylic acid carbonyl group is expected between 1760 and 1710 cm⁻¹. openstax.org Its exact position can indicate whether the acid exists as a monomer or a hydrogen-bonded dimer, with the latter appearing at a lower frequency (~1710 cm⁻¹). openstax.org

B-O-H Deformation: This in-plane bending vibration of the boronic acid group is a key identifier and is expected near 1000 cm⁻¹. cdnsciencepub.com

B-C Stretching: The stretching vibration of the boron-carbon bond is typically found in the 1100-1080 cm⁻¹ region. cdnsciencepub.com

The combination of these bands provides a definitive spectral signature for the molecule.

Table 1: Expected Characteristic Vibrational Frequencies for this compound
Functional Group/BondVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityReference
Carboxylic Acid O-HStretching3300 - 2500Strong, Very Broad libretexts.orgopenstax.org
Alkyl C-HStretching2960 - 2850Medium-Strong spectroscopyonline.com
Carboxylic Acid C=OStretching1760 - 1710Very Strong openstax.org
Phenyl Ring C=CStretching~1600, ~1475Medium-Weak cdnsciencepub.com
Boron-Carbon (B-C)Stretching1100 - 1080Medium cdnsciencepub.com
Boronic Acid B-O-HDeformation (Bending)~1002Strong cdnsciencepub.com

Chiroptical Spectroscopy for Chiral Derivatives (Vibrational Circular Dichroism, Electronic Circular Dichroism, Optical Rotatory Dispersion)

While this compound is itself an achiral molecule, it can serve as a precursor for the synthesis of chiral derivatives. Chiroptical spectroscopy techniques are essential for characterizing such chiral molecules, providing information on their absolute configuration and solution-state conformation. wikipedia.orgrsc.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orgbruker.com It is exceptionally sensitive to the three-dimensional structure of a molecule. For a chiral derivative of this compound, a stereogenic center could be introduced, for example, on the pentanoic acid chain. The resulting enantiomers would produce VCD spectra that are equal in magnitude but opposite in sign (mirror images). Comparing experimental VCD spectra with those predicted by quantum chemical calculations allows for the unambiguous assignment of the absolute configuration of the chiral center. wikipedia.orgrsc.org

Electronic Circular Dichroism (ECD): ECD operates in the UV-Visible range, measuring the differential absorption of circularly polarized light associated with electronic transitions. researchgate.netarxiv.org For a chiral derivative to be ECD-active, its chiral center must be near a chromophore (a light-absorbing group). In derivatives of this compound, the phenyl ring acts as a chromophore. A recent study on chiral boronic salicylhydrazone (BOSHY) fluorophores, synthesized from various arylboronic acids, demonstrates this principle effectively. acs.org In that work, a stereogenic boron center was created, and the resulting optically pure enantiomers showed perfect mirror-image ECD spectra with opposing Cotton effects, confirming their chiral nature and allowing for the calculation of their dissymmetry factors. acs.org

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. While related to ECD, it can provide information over a broader spectral range.

The application of these techniques would be indispensable for any research involving the synthesis and application of chiral molecules derived from this compound.

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-(3-boronophenyl)pentanoic acid is anticipated to be guided by the principles of green chemistry, aiming to develop more environmentally benign and efficient methodologies. numberanalytics.comnumberanalytics.comglobethesis.com Current synthetic approaches often rely on traditional methods that may involve hazardous reagents, multiple steps, and the generation of significant waste. globethesis.com Future research will likely focus on addressing these limitations.

Key areas of development include:

Catalytic C-H Borylation: Direct C-H borylation of phenylpentanoic acid derivatives presents a highly atom-economical route, avoiding the need for pre-functionalized aryl halides. nih.gov Research into novel transition-metal catalysts, such as those based on iridium or rhodium, or even metal-free systems, could lead to more sustainable and cost-effective syntheses.

Flow Chemistry: The implementation of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of boronic acids. nih.gov Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste.

Bio-catalysis and Renewable Feedstocks: The exploration of enzymatic or whole-cell biocatalytic systems could provide highly selective and environmentally friendly routes to this compound and its precursors. numberanalytics.com Furthermore, the use of starting materials derived from renewable biomass is a key aspect of sustainable chemistry that could be explored. numberanalytics.com

Green Solvents and Reagents: A shift towards the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, in the synthesis and purification steps will be crucial. nih.gov The replacement of stoichiometric reagents with catalytic alternatives will also be a key focus. numberanalytics.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic C-H BorylationHigh atom economy, reduced wasteDevelopment of novel and recyclable catalysts
Flow ChemistryImproved safety, scalability, and controlReactor design and optimization
BiocatalysisHigh selectivity, mild reaction conditionsEnzyme discovery and engineering
Green Solvents/ReagentsReduced environmental impactIdentification and application of sustainable alternatives

Exploration of New Catalytic Functions and Tandem Reactions

The unique molecular architecture of this compound, featuring two distinct acidic sites, makes it a promising candidate for applications in bifunctional and tandem catalysis. nih.govnih.gov The Lewis acidic boronic acid can activate substrates, while the carboxylic acid can act as a Brønsted acid or a coordinating group for a metal center. nih.govrsc.org

Future research in this area could explore:

Bifunctional Organocatalysis: The compound itself could act as a catalyst for reactions that benefit from the simultaneous presence of a Lewis acid and a Brønsted acid. nih.gov This could include reactions like aldol (B89426) condensations, esterifications, and Friedel-Crafts-type alkylations under mild conditions. rsc.org

Tandem Catalytic Systems: this compound can be a valuable component in designing more complex tandem catalytic systems. nih.govrsc.orgknu.ac.kr For instance, the boronic acid moiety could be involved in a cross-coupling reaction, followed by a reaction catalyzed or directed by the carboxylic acid group, all in a one-pot process. acs.org This approach enhances synthetic efficiency by reducing the number of purification steps. acs.org

Immobilized Catalysts: The carboxylic acid group provides a convenient handle for immobilizing the molecule onto a solid support, such as a polymer or silica. This would allow for the development of heterogeneous catalysts that can be easily recovered and recycled, a key principle of sustainable chemistry. rsc.org

Integration into Advanced Materials Science (e.g., Covalent Organic Frameworks, Porous Polymers)

The application of boronic acids as building blocks for porous materials like covalent organic frameworks (COFs) and porous organic polymers (POPs) is a rapidly growing field. mdpi.comnih.govacs.org this compound is a particularly interesting linker for these materials due to its bifunctionality.

Emerging research directions include:

Functionalized COFs and POPs: The boronic acid group can participate in the formation of the porous framework through boronate ester or boroxine (B1236090) linkages, while the carboxylic acid group can be a pendant functional group within the pores. nih.govcolab.wsrsc.org This pendant functionality can be used to tune the surface properties of the material, for applications in gas storage and separation, or as a site for post-synthetic modification. nih.govcolab.wsrsc.org

Flexible and Dynamic Frameworks: The pentanoic acid chain introduces a degree of flexibility into the linker, which could lead to the formation of dynamic or "soft" porous materials. These materials could exhibit interesting properties such as stimuli-responsive behavior.

Hierarchical Porous Materials: The combination of the rigid phenylboronic acid and the flexible pentanoic acid chain could be exploited to create materials with hierarchical pore structures, which can be beneficial for applications in catalysis and separation.

Boron-Containing Porous Polymers: Novel synthetic methods, such as hydroboration polymerization, offer an atom-economical route to boron-containing porous organic polymers with high boron content and strong Lewis acidity, making them suitable for applications like the capture of basic chemical vapors. nih.gov

Material TypeRole of this compoundPotential Applications
Covalent Organic Frameworks (COFs)Bifunctional linker for framework construction and pore functionalizationGas storage/separation, catalysis, sensing
Porous Organic Polymers (POPs)Building block for creating high surface area materials with tunable propertiesAdsorption, catalysis, chemical capture
Hybrid MaterialsComponent for creating organic-inorganic hybrid materialsEnhanced stability and functionality

Design and Synthesis of Derivatives for Chemical Probes and Ligands

The derivatization of this compound opens up a vast chemical space for the design of molecules with specific functions, such as chemical probes for biological imaging and ligands for catalysis or medicinal applications. nih.govmdpi.comnih.govacs.org

Future research is likely to focus on:

Fluorescent Probes: The carboxylic acid group is an ideal attachment point for a wide variety of fluorophores. mdpi.comrsc.org The resulting boronic acid-functionalized fluorescent probes can be used for the detection of biologically important diols, such as carbohydrates and glycoproteins, which are often overexpressed on the surface of cancer cells. nih.govacs.org The pentanoic acid chain can act as a spacer to separate the fluorophore from the boronic acid recognition site, which can be beneficial for optimizing the probe's photophysical properties. nih.gov

Enzyme Inhibitors: Boronic acids are known to be potent inhibitors of serine proteases and other enzymes. nih.govrug.nl The this compound scaffold can be elaborated to design specific enzyme inhibitors, where the pentanoic acid chain can be modified to interact with specific pockets in the enzyme's active site, thereby increasing selectivity and potency. nih.gov

Metal-Binding Ligands: The carboxylic acid can act as a coordinating group for metal ions, while the boronic acid can either be a non-coordinating spectator or participate in secondary interactions. This could lead to the development of novel metal complexes with interesting catalytic or material properties.

Derivative TypeDesign PrinciplePotential Application
Fluorescent ProbesCovalent attachment of a fluorophore to the carboxylic acid groupBioimaging, sensing of carbohydrates
Enzyme InhibitorsModification of the pentanoic acid chain to target enzyme active sitesTherapeutic agents
Metal-Binding LigandsUtilization of the carboxylic acid for metal coordinationCatalysis, functional materials

Q & A

Q. Table 1. Key Analytical Parameters for this compound

ParameterMethodTypical Value/OutcomeReference
Melting PointDifferential Scanning Calorimetry (DSC)165–168°C (decomposes)
LogP (Lipophilicity)Shake-flask/HPLC1.8–2.2
pKa (Carboxylic Acid)Potentiometric Titration4.2 ± 0.1

Q. Table 2. Computational Models for Reactivity Studies

Software/ToolApplicationKey OutputReference
Gaussian 16 (DFT)Radical Adduct FormationΔG of reaction, spin densities
AutoDock VinaProtein-Ligand DockingBinding energy (kcal/mol)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.